1-Tosylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

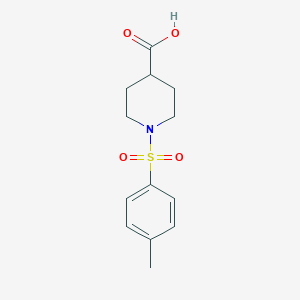

1-Tosylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₃H₁₇NO₄S. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the piperidine ring enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Tosylpiperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the tosylation of piperidine-4-carboxylic acid. The reaction typically uses p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Tosylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Various tosyl-substituted piperidine derivatives.

Reduction: Piperidine-4-methanol or piperidine-4-aldehyde.

Oxidation: Piperidones and other oxidized piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 283.34 g/mol

- Physical State : Solid at room temperature

- Solubility : High gastrointestinal absorption rate, indicating good solubility properties essential for biological activity and drug formulation.

Scientific Research Applications

-

Medicinal Chemistry

- TPC is being investigated for its therapeutic potential due to its interaction with various biological targets. Studies have explored its anti-inflammatory , antimicrobial , and anticancer properties. Its structure allows for further modifications to enhance its pharmacological profile.

- A notable study indicated that TPC derivatives could serve as effective inhibitors in cancer treatment by targeting specific pathways involved in tumor growth .

-

Biological Research

- The compound acts as a tool in pharmacological research to elucidate mechanisms of action and effects on cellular pathways. Research has shown that TPC can influence protein-ligand interactions, making it relevant in the development of new chemical probes for biological systems .

- Interaction studies have highlighted TPC's binding affinity with various biological targets, crucial for understanding its therapeutic uses .

-

Chemical Biology

- TPC is utilized to develop new chemical probes that facilitate the study of complex biological processes. Its ability to interact with proteins makes it a candidate for exploring protein functions and drug design .

-

Industrial Applications

- In materials science, TPC serves as an intermediate in the synthesis of complex molecules. Its versatility allows it to be tailored for specific applications, including the development of novel materials .

Comparison with Related Compounds

The following table compares 1-Tosylpiperidine-4-carboxylic acid with structurally similar compounds, highlighting their unique features:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 0.85 | Contains a benzoic acid moiety |

| 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | 0.88 | Features a bicyclic structure |

| 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 0.79 | Incorporates an oxo group within a spiro structure |

| 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile | 0.54 | Contains a cyclopropyl group |

Case Studies and Research Findings

Several studies have documented the applications of TPC in various contexts:

- A study published in Chemical Biology demonstrated TPC's role in developing new therapeutic agents targeting specific cancer pathways .

- Research conducted at Seoul National University explored the synthesis of optically pure intermediates based on TPC for use in pharmaceutical formulations .

These findings underscore the compound's significance in advancing medicinal chemistry and related fields.

Wirkmechanismus

The mechanism of action of 1-Tosylpiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient. The tosyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

- 1-Tosylpiperidine-4-methanol

- 1-Tosylpiperidine-4-aldehyde

- 1-Tosylpiperidine-4-amine

Comparison: 1-Tosylpiperidine-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which allows for further functionalization and derivatization. Compared to its alcohol and aldehyde counterparts, the carboxylic acid group provides additional reactivity, enabling the synthesis of a broader range of derivatives. The tosyl group in all these compounds enhances their stability and reactivity, making them valuable intermediates in organic synthesis .

Biologische Aktivität

1-Tosylpiperidine-4-carboxylic acid (TPC) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 283.34 g/mol. Its structure consists of a piperidine ring substituted with a tosyl group and a carboxylic acid functional group, which contributes to its solubility and biological activity. The compound is solid at room temperature with five hydrogen bond acceptors and one donor, indicating favorable solubility properties crucial for drug formulation.

The biological activity of TPC is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : TPC has shown potential as an enzyme inhibitor, particularly in relation to proteases. Studies indicate that it can inhibit the main protease (Mpro) of SARS-CoV-2, suggesting its utility as an antiviral agent .

- Receptor Interaction : The piperidine ring allows TPC to engage with neurotransmitter receptors, making it a candidate for drugs targeting neurological disorders.

- Prodrug Potential : The tosyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets, potentially acting as a prodrug.

Antiviral Properties

Research has highlighted the antiviral potential of TPC derivatives against various viruses:

- In vitro studies revealed that certain piperidine derivatives exhibit low micromolar activity against influenza A/H1N1 and human coronaviruses .

- A specific derivative demonstrated inhibition of the SARS-CoV-2 Mpro enzyme, indicating a novel mechanism distinct from existing antiviral drugs .

Anticancer Activity

The structural components of TPC make it suitable for further modifications aimed at developing anticancer agents. Compounds derived from TPC have been evaluated for their effects on cancer cell lines, showing promise in inhibiting tumor growth through various mechanisms including apoptosis induction and cell cycle arrest.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of TPC on the SARS-CoV-2 Mpro enzyme. The results indicated that while the inhibition was modest, the compound's binding affinity at the catalytic site was confirmed through in silico studies. This suggests that further optimization could enhance its efficacy as an antiviral agent .

Study 2: Anticancer Potential

Another research effort focused on synthesizing analogs of TPC to evaluate their cytotoxicity against various cancer cell lines. The findings suggested that modifications to the carboxylic acid moiety significantly impacted biological activity, with some derivatives exhibiting IC50 values in the low micromolar range against breast cancer cells.

Comparative Analysis

The following table summarizes key compounds related to this compound, highlighting their unique features and biological activities:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| This compound | 0.88 | Lacks bromobenzyl substitution but retains tosyl group |

| 3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one | 0.88 | Different bicyclic structure, potential different activity |

| 3-(Piperidin-1-ylsulfonyl)benzoic acid | 0.85 | Contains sulfonamide instead of tosyl; potential enzyme interaction differences |

| 6-Tosyl-2-oxa-6-azaspiro[3.3]heptane | 0.79 | Spirocyclic structure; unique three-dimensional properties |

| 1-(Cyclopropylsulfonyl)piperidine-4-carbonitrile | 0.54 | Different functional groups; may exhibit distinct biological activities |

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRQMKSUAIKDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353288 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147636-36-0 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147636-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.